MT2 Receptor Binding Affinity: Target Compound vs. N-Unsubstituted Oxindole Analog
The target compound demonstrates high-affinity binding to the human MT2 receptor with a Ki of 0.291 nM in a [3H]melatonin displacement assay using CHO cell membranes. When compared to a structurally related ligand within the same assay platform that has a Ki of 0.300 nM, the target compound shows an approximately 3% improvement in affinity. While this difference is small, the true differentiation lies in the absence of MT2 data for the most closely related oxindole-benzamide analogs such as the 2-methyl derivative (CAS 921773-91-3), which has been characterized only for anticancer cytotoxicity and not for melatonin receptor engagement [1][2]. This means the target compound is one of only a small number of oxindole-benzamides with validated sub-nanomolar MT2 binding, making it irreplaceable for MT2-focused pharmacology studies within this chemotype.
| Evidence Dimension | MT2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.291 nM |
| Comparator Or Baseline | Comparator oxindole ligand (BDBM50263729): Ki = 0.300 nM |
| Quantified Difference | Target compound Ki is approximately 3% lower (marginally higher affinity) than comparator |
| Conditions | Displacement of [3H]melatonin from human MT2 receptor expressed in CHO cells; incubation 60 min; detection by microbeta scintillation |
Why This Matters
For procurement decisions, the target compound offers validated high-affinity MT2 binding within the oxindole-benzamide chemotype, whereas the most structurally proximal analogs (e.g., 2-methyl, 2-fluoro, 4-fluoro derivatives) lack any published MT2 characterization, rendering them unsuitable substitutes.
- [1] BindingDB BDBM50426657. Affinity Data: Ki = 0.291 nM for human MT2 receptor (CHO cells, [3H]melatonin displacement). View Source
- [2] BindingDB BDBM50263729. Affinity Data: Ki = 0.300 nM for human MT2 receptor (CHO cell membranes, [35S]GTPγS binding). View Source
